But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate
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Overview
Description
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a but-2-enedioic acid moiety and a propan-2-yl group linked to a purine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate typically involves multiple stepsThe final step involves the coupling of the purine derivative with the phenoxyphosphoryl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid: A simpler analog with similar chemical properties.
Propan-2-yl derivatives: Compounds with similar structural features but different functional groups.
Purine derivatives: Molecules with a purine core, often used in medicinal chemistry
Uniqueness
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C46H62N12O14P2 |
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Molecular Weight |
1069.0 g/mol |
IUPAC Name |
but-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8) |
InChI Key |
SVUJNSGGPUCLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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